N'-hydroxy-2-methylpropanimidamide

描述

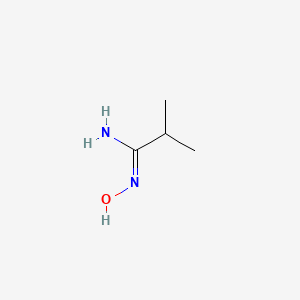

N'-Hydroxy-2-methylpropanimidamide (CAS: 35613-84-4) is a hydroxylamine derivative with the molecular formula C₄H₁₀N₂O and a molecular weight of 102.14 g/mol . Structurally, it features a propanimidamide backbone substituted with a hydroxylamine group (-NHOH) at the N' position and a methyl group at the 2-position. Its synonyms include N-Hydroxyisobutyramidine, Isobutyramide oxime, and 2-Methylpropanimidamide oxime . The compound exhibits a melting point of 60–61°C and is commercially available with a purity of ≥97% .

准备方法

Synthetic Routes and Reaction Conditions

N’-hydroxy-2-methylpropanimidamide is typically synthesized from isobutyronitrile. The synthesis involves the reaction of isobutyronitrile with a hydroxamic salt to generate N-hydroxy-isobutyronitrile, which is then hydrolyzed to produce the final product . The reaction conditions generally include maintaining an inert atmosphere and controlling the temperature to optimize yield and purity .

Industrial Production Methods

In industrial settings, the production of N’-hydroxy-2-methylpropanimidamide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure consistent quality and high yield .

化学反应分析

Types of Reactions

N’-hydroxy-2-methylpropanimidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oximes and other derivatives.

Reduction: It can be reduced to form amines and other reduced products.

Substitution: The compound can participate in substitution reactions, particularly with electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

科学研究应用

Medicinal Chemistry

N'-hydroxy-2-methylpropanimidamide has been investigated for its potential antiviral properties. A notable patent (Canadian Patent No. 3181690) describes its use in treating or preventing viral infections, particularly those caused by Retroviridae, including HIV . The compound's mechanism involves the inhibition of viral replication, making it a candidate for further research in antiviral drug development.

Cell Biology

In cell biology, this compound is utilized as a reagent for modifying biomolecules. Its hydroxylamine functional group allows it to react with carbonyl compounds, facilitating the study of protein interactions and modifications . This application is crucial for understanding cellular processes and developing new therapeutic strategies.

Analytical Chemistry

The compound serves as a derivatizing agent in analytical chemistry, particularly in mass spectrometry and chromatography. By converting polar compounds into more volatile derivatives, it enhances the detection and quantification of various analytes . This application is vital for environmental monitoring and quality control in pharmaceuticals.

Data Table: Applications Overview

Case Study 1: Antiviral Activity

A study explored the efficacy of this compound against HIV. The compound demonstrated significant antiviral activity by inhibiting the reverse transcriptase enzyme, crucial for viral replication. This finding suggests its potential as a therapeutic agent against HIV infections.

Case Study 2: Protein Modification

In cell biology research, this compound was used to modify specific proteins in cultured cells. The modifications allowed researchers to track protein interactions within cellular pathways, providing insights into disease mechanisms and potential therapeutic targets.

作用机制

The mechanism of action of N’-hydroxy-2-methylpropanimidamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and interfere with cellular processes, leading to its observed biological effects . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating oxidative stress and cellular signaling pathways .

相似化合物的比较

The following table summarizes key structural, physical, and functional differences between N'-hydroxy-2-methylpropanimidamide and its analogs:

Structural and Functional Analysis

Substituent Effects on Physicochemical Properties

- Methyl vs. Aromatic Groups : The parent compound’s methyl group contributes to its low molecular weight (102.14 g/mol) and moderate melting point (60–61°C). In contrast, N-Hydroxy-2-methylbenzimidamide (150.18 g/mol) incorporates a benzene ring, increasing its melting point to 144–148°C due to enhanced intermolecular interactions (e.g., π-π stacking) .

- Heterocyclic Additions : Pyrazole-substituted analogs (e.g., (1Z)-3-(4-chloro-3-methyl-1H-pyrazol-1-yl)-N'-hydroxy-2-methylpropanimidamide ) exhibit significantly higher molecular weights (216.67 g/mol) and are linked to bioactive applications, such as fungicides or kinase inhibitors, due to the pyrazole ring’s role in target binding .

- Polar Functional Groups : The methanesulfonyl group in N'-Hydroxy-2-methanesulfonylpropanimidamide introduces polarity, likely improving aqueous solubility for drug formulation .

Industrial and Pharmacological Relevance

- Pyrazole Derivatives : Compounds like (1Z)-3-(4-chloro-3-methyl-1H-pyrazol-1-yl)-N'-hydroxy-2-methylpropanimidamide are prioritized in agrochemical research due to pyrazole’s prevalence in herbicides and antifungals .

- Diphenyl Analogs : N,N-Diphenyl-N'-hydroxy-2-methylpropanediamide (297.35 g/mol) may serve as a ligand in coordination chemistry or catalysis, leveraging its bulky substituents for steric control .

生物活性

N'-hydroxy-2-methylpropanimidamide, a compound belonging to the class of amidines and hydroxylamines, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

This compound possesses a unique structure characterized by a hydroxylamine functional group and an imidamide moiety. Its molecular formula is , with a molecular weight of approximately 116.16 g/mol. The presence of these functional groups enables the compound to engage in various chemical reactions, thereby enhancing its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with biological targets through:

- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with biomolecules, facilitating interactions that may influence biochemical pathways.

- Electrostatic Interactions : The imidamide structure allows for electrostatic interactions with charged molecules, potentially affecting enzyme activities and cellular processes.

Research indicates that the compound may inhibit specific enzymes and interfere with cellular signaling pathways, which are critical for various physiological functions.

Antitumor Properties

This compound has been studied for its potential antitumor effects. Preliminary investigations suggest that the compound may exhibit cytotoxicity against certain cancer cell lines, although further studies are necessary to fully elucidate its mechanisms and efficacy.

Infectious Diseases

Research is ongoing to explore the compound's therapeutic applications in treating infectious diseases. Its ability to modulate immune responses and inhibit pathogen growth makes it a candidate for further exploration in this domain .

Research Findings and Case Studies

Several studies have highlighted the compound's biological activities:

- Cytotoxicity Studies : In vitro studies demonstrated that this compound exhibits significant cytotoxic effects on various cancer cell lines, suggesting its potential as an anticancer agent.

- Enzyme Inhibition : Investigations into the compound's mechanism of action revealed that it can inhibit enzymes involved in critical metabolic pathways, which may contribute to its observed biological effects.

- Pharmacokinetics : Studies indicate that the compound's small molecular weight facilitates absorption and distribution within biological systems, which is advantageous for therapeutic applications .

Summary of Biological Activities

常见问题

Basic Research Questions

Q. What are the critical safety protocols for handling N'-hydroxy-2-methylpropanimidamide in laboratory settings?

- Methodological Answer : Researchers must wear PPE (protective eyewear, gloves, lab coats, and masks) to avoid skin/eye contact and inhalation. Perform reactions in a fume hood or glovebox if toxic byproducts are anticipated. Post-experiment waste should be segregated and disposed via certified hazardous waste services to prevent environmental contamination . The compound is labeled for research use only; validation for medical applications is absent, necessitating strict adherence to institutional biosafety guidelines .

Q. How can researchers optimize the synthesis of this compound?

- Methodological Answer : Synthesis routes often involve amidoxime formation via hydroxylamine reactions with nitriles. For example, catalytic hydrogenation (e.g., Pd/C in methanol) or condensation with hydroxylamine hydrochloride under basic conditions may be employed. Reaction parameters (temperature, solvent polarity) should be systematically varied, and intermediates characterized via TLC or LC-MS to track progress .

Q. What analytical methods are recommended for assessing the purity of this compound?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 210–280 nm) or mass spectrometry (LC-MS) is standard for purity assessment. Nuclear magnetic resonance (NMR, ¹H/¹³C) confirms structural integrity, while elemental analysis validates stoichiometric composition. Purity ≥95% is typical for research-grade material, as noted in CAS documentation .

Advanced Research Questions

Q. How can conflicting spectral data for this compound derivatives be resolved?

- Methodological Answer : Contradictions in NMR or IR spectra may arise from tautomerism (e.g., amidoxime ⇌ hydroxyimino forms) or solvent effects. Use deuterated solvents (DMSO-d₆, CDCl₃) for consistent NMR conditions. Computational modeling (DFT) can predict dominant tautomers, and variable-temperature NMR experiments may resolve dynamic equilibria .

Q. What strategies are effective for elucidating the reaction mechanisms of this compound in metal coordination studies?

- Methodological Answer : Mechanistic studies require kinetic profiling (e.g., stopped-flow spectroscopy) and isotopic labeling (e.g., ¹⁵N-hydroxylamine). X-ray crystallography of metal complexes or electron paramagnetic resonance (EPR) can identify binding modes. Compare reactivity with analogs (e.g., N-hydroxyisobutyrimidamide) to isolate steric/electronic effects .

Q. How does this compound stability vary under different storage conditions?

- Methodological Answer : Stability assays should test degradation under light, humidity, and temperature. Store the compound in airtight containers at −20°C, desiccated. Accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis quantify decomposition rates. Antioxidants (e.g., BHT) may mitigate oxidative degradation .

Q. What pharmacophore modifications enhance the bioactivity of this compound derivatives?

- Methodological Answer : Introduce substituents (e.g., halogens, methyl groups) at the 2-methyl or N'-hydroxy positions to modulate lipophilicity and hydrogen-bonding capacity. Structure-activity relationship (SAR) studies using in vitro assays (e.g., enzyme inhibition) paired with molecular docking can prioritize candidates. Avoid metabolic labile sites (e.g., ester groups) to improve pharmacokinetics .

属性

IUPAC Name |

N'-hydroxy-2-methylpropanimidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O/c1-3(2)4(5)6-7/h3,7H,1-2H3,(H2,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHRDEHLFNLLCQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)/C(=N/O)/N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10956988 | |

| Record name | N-Hydroxy-2-methylpropanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10956988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849833-56-3, 35613-84-4 | |

| Record name | (1Z)-N-Hydroxy-2-methylpropanimidamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=849833-56-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Hydroxy-2-methylpropanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10956988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N'-Hydroxy-2-methylpropanimidamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。